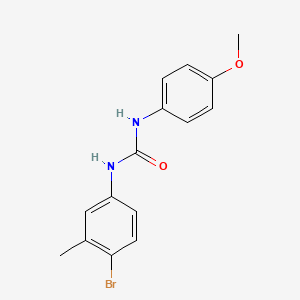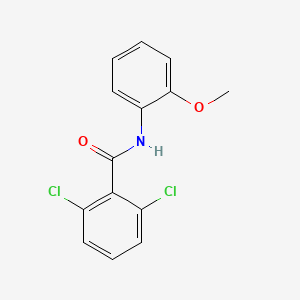
phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, also known as PBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 299.3 g/mol. In
Mécanisme D'action
The mechanism of action of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is not fully understood, but it is believed to interact with specific receptors in the body, leading to changes in biochemical and physiological processes. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is its versatility and potential for use in various fields of scientific research. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is also relatively easy to synthesize and purify, making it an attractive candidate for lab experiments. However, phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, including exploring its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate and to optimize its synthesis and purification methods. Additionally, phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate could be further explored for its potential applications in organic electronics and as a catalyst in organic reactions.
Méthodes De Synthèse
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-3-carboxybenzophenone with phenylacetic acid and subsequent esterification using thionyl chloride and pyridine. The final product is obtained through crystallization and purification using column chromatography.
Applications De Recherche Scientifique
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is in the field of organic electronics, where it has been used as an electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(20-12-6-2-1-3-7-12)10-11-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVZVMLVQMILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)




![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)





![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)